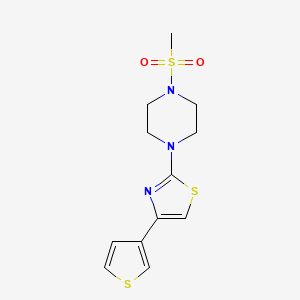

2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole

描述

属性

IUPAC Name |

2-(4-methylsulfonylpiperazin-1-yl)-4-thiophen-3-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S3/c1-20(16,17)15-5-3-14(4-6-15)12-13-11(9-19-12)10-2-7-18-8-10/h2,7-9H,3-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZVHZZNAQABJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting from a suitable thioamide and an α-haloketone.

Introduction of the Thiophene Group: Via a cross-coupling reaction such as Suzuki or Stille coupling.

Attachment of the Piperazine Ring: Through nucleophilic substitution reactions.

Methylsulfonylation: Using methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.

Reduction: Reduction reactions could target the thiazole or thiophene rings.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

科学研究应用

2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole may have applications in:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation as a potential therapeutic agent for various diseases.

Industry: Use in the synthesis of materials with specific properties.

作用机制

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues with Varied Aryl Substituents

Compounds 4 and 5 from :

These thiazole derivatives feature chlorophenyl (4) and fluorophenyl (5) groups at the 4-position instead of thiophen-3-yl. Key differences include:

Thienopyrimidine-Based Analogues ()

The European patent lists compounds like 2-(1H-benzo[d]imidazol-5-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[2,3-d]pyrimidine. Key distinctions:

- Core Structure: Thienopyrimidine (fused ring system) vs. monocyclic thiazole.

- Substituents: Morpholino and methylsulfonyl piperazine groups.

- Implications: Thienopyrimidines offer larger surface areas for target engagement but may reduce solubility. The morpholino group in patent compounds enhances hydrophilicity compared to the target’s thiophene .

Thiazole-4-amine Hydrochloride ()

The ECHEMI-listed 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride differs at the 4-position (amine vs. thiophen-3-yl):

- Solubility : The hydrochloride salt increases water solubility.

- Lipophilicity : Thiophen-3-yl (logP ~2.5) is more lipophilic than the amine (logP ~0.5), affecting bioavailability.

- Synthetic Accessibility : Thiophene coupling may require transition-metal catalysis, whereas amine substitution is straightforward .

Simple Thiazole Derivatives ()

2-Methyl-4-(propan-2-yl)thiazole exemplifies simpler analogs:

- Substituents: Methyl and isopropyl groups (non-polar).

- Applications : Often used as flavorants due to low molecular weight and volatility.

Research Findings and Implications

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) increase polarity but may reduce membrane permeability, whereas thiophen-3-yl balances lipophilicity and aromaticity .

- Core Modifications: Thienopyrimidines () offer enhanced binding affinity but pose synthetic challenges compared to thiazoles.

- Salt Forms : Hydrochloride derivatives () improve solubility, critical for oral bioavailability.

Data Table: Structural and Functional Comparison

生物活性

2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole is a compound that combines the pharmacological properties of thiazole and piperazine, two moieties known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H22N4O2S2

- Molecular Weight : 404.48 g/mol

- CAS Number : 946238-92-2

The structure consists of a thiazole ring fused with a thiophene moiety and a piperazine substituent, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that thiazole and piperazine derivatives exhibit significant antimicrobial properties. A study conducted by Mhaske et al. (2014) demonstrated that various thiazole-piperazine derivatives showed moderate to good antibacterial activity against several strains of bacteria. The synthesized compounds were evaluated in vitro, revealing that many exhibited promising antimicrobial effects, particularly those with specific substitutions on the thiazole ring .

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | Moderate | 32 µg/mL |

| 5b | Good | 16 µg/mL |

| 5c | Excellent | 8 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A study highlighted that derivatives containing thiazole rings significantly inhibited COX activity, thus reducing inflammation in models of carrageenan-induced paw edema in rats .

Anticancer Activity

Recent studies have focused on the anticancer properties of thiazole-thiophene hybrids. In vitro assays against cancer cell lines such as MCF-7 (breast cancer) showed that compounds derived from this scaffold possess notable cytotoxicity. For instance, compounds synthesized from similar structures demonstrated IC50 values comparable to established chemotherapeutics like Cisplatin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 9 | MCF-7 | 14.6 ± 0.8 |

| Compound 11b | MCF-7 | 28.3 ± 1.5 |

The mechanisms underlying the biological activities of this compound include:

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

- Anti-inflammatory Mechanism : Inhibition of COX enzymes leading to decreased prostaglandin synthesis.

- Anticancer Mechanism : Induction of apoptosis in cancer cells through modulation of various signaling pathways.

Case Studies and Research Findings

Several studies have explored the efficacy of thiazole derivatives in various biological contexts:

- Antimicrobial Study : A comprehensive screening revealed that modifications on the thiazole ring significantly impacted antibacterial activity, with certain substitutions enhancing potency against resistant strains .

- Inflammation Model : In vivo studies demonstrated that compounds with methylsulfonyl groups exhibited enhanced anti-inflammatory effects compared to their unsubstituted counterparts .

- Cancer Research : Molecular docking studies indicated favorable interactions between synthesized compounds and target proteins involved in cancer progression, suggesting potential for development as anticancer agents .

常见问题

Q. How are environmental and toxicological risks assessed for this compound during preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。